molecular formula C12H8IN3O4 B11707121 2-iodo-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide

2-iodo-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide

Cat. No.: B11707121
M. Wt: 385.11 g/mol
InChI Key: IZAKUIFRJIITHH-VGOFMYFVSA-N
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Description

2-iodo-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of an iodine atom, a nitrofuran moiety, and a benzohydrazide group. This compound has garnered interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide typically involves the condensation of 2-iodobenzohydrazide with 5-nitrofurfural. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-iodo-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide is not fully understood. it is believed to interact with biological molecules through its nitrofuran and benzohydrazide moieties. These interactions may involve the inhibition of specific enzymes or the disruption of cellular processes. The iodine atom may also play a role in its biological activity by facilitating the formation of reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

  • 2-iodo-N’-[(4-nitrobenzylidene)benzohydrazide]
  • 2-iodo-N’-[(3-nitrobenzylidene)benzohydrazide]

Comparison

Compared to its analogs, 2-iodo-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide is unique due to the presence of the nitrofuran moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H8IN3O4

Molecular Weight

385.11 g/mol

IUPAC Name

2-iodo-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide

InChI

InChI=1S/C12H8IN3O4/c13-10-4-2-1-3-9(10)12(17)15-14-7-8-5-6-11(20-8)16(18)19/h1-7H,(H,15,17)/b14-7+

InChI Key

IZAKUIFRJIITHH-VGOFMYFVSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-])I

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])I

Origin of Product

United States

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